フェンスピリド塩酸塩

概要

説明

フェンスピリド塩酸塩は、主に特定の呼吸器疾患の治療薬として使用されるオキサゾリジノンスピロ化合物です。それは、鎮咳作用、抗炎症作用、気管支拡張作用で知られています。 フェンスピリド塩酸塩は、鼻咽頭炎、喉頭炎、気管支炎、中耳炎、副鼻腔炎などの状態の治療に使用されてきました .

科学的研究の応用

Fenspiride hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.

Biology: It is used in studies investigating the biological effects of spiro compounds and their potential therapeutic applications.

Medicine: It is used in clinical research to evaluate its efficacy and safety in treating respiratory diseases.

Industry: It is used in the pharmaceutical industry for the production of antitussive and anti-inflammatory medications

作用機序

フェンスピリド塩酸塩は、複数のメカニズムを通じてその効果を発揮します。

アルファ-1ブロッカー: それはアルファ-1アドレナリン受容体をブロックし、血管拡張と血圧の低下につながります。

H1拮抗薬: それはヒスタミンH1受容体をブロックし、アレルギー反応と炎症を軽減します。

ホスホジエステラーゼ阻害: それはホスホジエステラーゼ酵素(PDE3、PDE4、PDE5)を阻害し、サイクリックアデノシンモノホスフェート(cAMP)とサイクリックグアノシンモノホスフェート(cGMP)のレベルを上昇させます。これらは、抗炎症作用と気管支拡張作用があります .

類似の化合物:

オキサゾリジノンスピロ化合物: これらの化合物は、フェンスピリド塩酸塩と類似のコア構造を共有し、同様の薬理学的特性を示します。

アルファ-1ブロッカー: プラゾシンやドキサゾシンなどの化合物は、アルファ-1アドレナリン受容体もブロックしますが、治療用途が異なる場合があります。

H1拮抗薬: ジフェンヒドラミンやセチリジンなどの化合物は、ヒスタミンH1受容体もブロックしますが、副作用プロファイルが異なる場合があります。

ユニークさ: フェンスピリド塩酸塩は、アルファ-1ブロッキング、H1拮抗作用、ホスホジエステラーゼ阻害作用を組み合わせた点でユニークです。 この多面的な作用機序は、炎症成分を伴う呼吸器疾患の治療に特に有効です .

生化学分析

Biochemical Properties

Fenspiride hydrochloride is known to have activity as an alpha-1 blocker, H1 antagonist, and it also inhibits PDE3, PDE4, PDE5 . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

The effects of Fenspiride hydrochloride on various types of cells and cellular processes are primarily related to its role in the treatment of respiratory diseases. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenspiride hydrochloride exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Fenspiride hydrochloride vary with different dosages in animal models . Studies have shown that it has a significant effect on the contractile activity of bronchial smooth muscle in a rat model of COPD .

Metabolic Pathways

It is known to interact with several enzymes and cofactors .

Transport and Distribution

The transport and distribution of Fenspiride hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: フェンスピリド塩酸塩の調製は、通常、N-(2-フェニルエチル)-2-オキソ-6-アザスピロ[2.5]オクタンから始まります。この化合物は、アジ化ナトリウム/塩化アンモニウムで処理した後、還元するか、またはフタルイミドカリウム/フタルイミドで処理した後、ヒドラジン水和物と反応させることによって、4-(アミノメチル)-1-(2-フェニルエチル)ピペリジン-4-オールに変換されます。 得られた化合物は、次に、カルボニルジイミダゾールで処理することによって、フェンスピリド遊離塩基に変換されます .

工業生産方法: フェンスピリド塩酸塩の工業生産には、最終製品の純度と品質を確保するために、一連の明確な手順が含まれています。このプロセスには、主要な中間体の合成と、制御された条件下での目的の化合物への変換が含まれます。 品質管理対策は、各段階で実施され、規制基準への準拠が確保されます .

化学反応の分析

反応の種類: フェンスピリド塩酸塩は、次を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物への酸素の付加または水素の除去を含みます。

還元: この反応は、化合物への水素の付加または酸素の除去を含みます。

置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群で置き換えることを含みます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。さまざまな条件下で行われます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってオキサゾリジノン誘導体が得られる場合がある一方、還元によってアミン誘導体が得られる場合があります .

4. 科学研究の応用

フェンスピリド塩酸塩は、次を含む幅広い科学研究の応用を持っています。

化学: 分析化学における分析方法の開発と検証のための参照化合物として使用されます。

生物学: スピロ化合物の生物学的効果とその潜在的な治療用途を調べる研究に使用されます。

医学: 呼吸器疾患の治療における有効性と安全性を評価するために、臨床研究に使用されます。

類似化合物との比較

Oxazolidinone Spiro Compounds: These compounds share a similar core structure with fenspiride hydrochloride and exhibit similar pharmacological properties.

Alpha-1 Blockers: Compounds such as prazosin and doxazosin also block alpha-1 adrenergic receptors but may have different therapeutic applications.

H1 Antagonists: Compounds such as diphenhydramine and cetirizine also block histamine H1 receptors but may have different side effect profiles.

Uniqueness: Fenspiride hydrochloride is unique in its combination of alpha-1 blocking, H1 antagonistic, and phosphodiesterase inhibitory activities. This multi-faceted mechanism of action makes it particularly effective in treating respiratory diseases with an inflammatory component .

生物活性

Fenspiride hydrochloride is an oxazolidinone spiro compound primarily used in treating respiratory diseases characterized by inflammation and bronchoconstriction. Its multifaceted biological activity involves anti-inflammatory, bronchodilator, and antispasmodic effects. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical applications, and research findings.

Fenspiride exerts its effects through several mechanisms:

- Histamine H1 Receptor Blockade : Fenspiride inhibits the metabolism of arachidonic acid and blocks histamine H1 receptors, which are crucial in mediating inflammatory responses. By doing so, it reduces the production of inflammatory mediators such as serotonin and bradykinin .

- Bronchodilation : The compound has demonstrated significant bronchodilator activity by relaxing bronchial smooth muscles. This is achieved through the inhibition of nonadrenergic, noncholinergic (NANC) contractions in isolated bronchial tissues .

- Antispasmodic Effects : Fenspiride shows a pronounced antispasmodic effect, which helps alleviate bronchial obstruction and improve pulmonary gas exchange .

Pharmacokinetics

Fenspiride hydrochloride has been studied for its pharmacokinetic properties:

- Bioavailability : The absolute bioavailability of fenspiride is approximately 90%, with a peak plasma concentration reached around 6 hours post-administration when taken orally .

- Half-Life : The elimination half-life ranges from 14 to 16 hours, indicating a relatively long duration of action .

Table 1: Pharmacokinetic Profile of Fenspiride Hydrochloride

| Parameter | Value |

|---|---|

| Absolute Bioavailability | ~90% |

| Peak Plasma Concentration | 206 ng/ml |

| Time to Peak Concentration | 6 hours |

| Elimination Half-Life | 14-16 hours |

Clinical Applications

Fenspiride is utilized in various respiratory conditions:

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical studies have shown that fenspiride can improve symptoms and reduce exacerbations in patients with COPD .

- Asthma : It serves as an adjunct therapy in asthma management, particularly for patients experiencing acute exacerbations due to its anti-inflammatory properties .

Case Studies

- Efficacy in COPD :

- Combination Therapy :

Research Findings

Recent studies have focused on the broader implications of fenspiride's biological activity:

- In Vitro Studies : Research has shown that fenspiride inhibits histamine-induced calcium influx in lung epithelial cells, further supporting its role as an effective antihistaminic agent .

- In Vivo Studies : Animal models demonstrate that fenspiride reduces airway hyperreactivity and inflammation, highlighting its therapeutic potential beyond symptomatic relief .

Table 2: Summary of Key Research Findings on Fenspiride

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of histamine-induced Ca2+ increase |

| In Vivo | Reduction in airway hyperreactivity |

| Clinical Trials | Improved lung function and quality of life in COPD patients |

特性

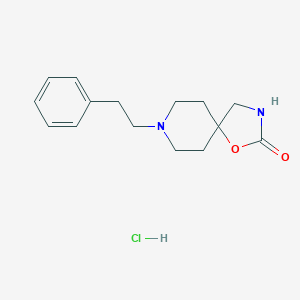

IUPAC Name |

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFLLIUPUVONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045770 | |

| Record name | Fenspiride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5053-08-7 | |

| Record name | Fenspiride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenspiride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。